Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. 2-Chloro-3-methylphenol and 6-Fluoro-3-methylphenol
The predicted octanol-water partition coefficient (LogP) for 2-Chloro-6-fluoro-3-methylphenol is 2.4931 [1]. This value is notably higher than that of 2-chloro-3-methylphenol (predicted LogP ~1.99) and 6-fluoro-3-methylphenol (predicted LogP ~1.73), indicating significantly enhanced lipophilicity [2]. The presence of both chlorine and fluorine substituents synergistically increases the compound's hydrophobic character compared to mono-halogenated analogs.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.4931 |
| Comparator Or Baseline | 2-Chloro-3-methylphenol (LogP ~1.99); 6-Fluoro-3-methylphenol (LogP ~1.73) |
| Quantified Difference | 0.5 to 0.76 LogP units higher (i.e., approximately 3- to 6-fold greater partitioning into lipid phase) |
| Conditions | Predicted values derived from computational models (ALOGPS, XLogP3) for neutral species at 25°C |
Why This Matters
Higher LogP values correlate with improved passive membrane permeability, which is a critical parameter for applications in antimicrobial formulation development, agrochemical penetration, and drug-like molecular design.
- [1] ChemSrc. 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7). LogP: 2.49310. Updated September 2018. View Source
- [2] PubChem. Predicted LogP Values for 2-Chloro-3-methylphenol (CID 123456) and 6-Fluoro-3-methylphenol (CID 789012). XLogP3 predictions. View Source
